molecular formula C28H20N2O4S B11586515 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11586515
M. Wt: 480.5 g/mol
InChI Key: WXNUKONVGVHILG-UHFFFAOYSA-N
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Description

2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique arrangement of thiazole, phenoxyphenyl, and chromeno-pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the phenoxyphenyl group, and finally the construction of the chromeno-pyrrole framework. Common reagents used in these steps include thionyl chloride, phenol derivatives, and various catalysts to facilitate cyclization and condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound could exhibit pharmacological activity, potentially serving as a lead compound for the development of new therapeutic agents.

    Industry: It may find applications in materials science, such as in the development of novel polymers or as a component in advanced materials.

Mechanism of Action

The mechanism of action of 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione may include other thiazole derivatives, phenoxyphenyl compounds, and chromeno-pyrrole analogs. These compounds may share structural features and exhibit similar chemical reactivity.

Uniqueness

What sets this compound apart is its specific combination of functional groups and ring systems, which may confer unique properties and potential applications not found in other compounds. Its distinct structure could lead to novel interactions and activities in various scientific and industrial contexts.

Properties

Molecular Formula

C28H20N2O4S

Molecular Weight

480.5 g/mol

IUPAC Name

2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3-phenoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C28H20N2O4S/c1-16-17(2)35-28(29-16)30-24(18-9-8-12-20(15-18)33-19-10-4-3-5-11-19)23-25(31)21-13-6-7-14-22(21)34-26(23)27(30)32/h3-15,24H,1-2H3

InChI Key

WXNUKONVGVHILG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)OC6=CC=CC=C6)C

Origin of Product

United States

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